![molecular formula C13H13N3O2 B11867464 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11867464.png)
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core with a 3-methoxyphenyl substituent at position 3. This scaffold is structurally related to kinase inhibitors and folate metabolism modulators, as evidenced by analogs in the literature .
Preparation Methods
The synthesis of 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) as both reagent and catalyst has been reported . Industrial production methods may involve optimization of these reactions to enhance yield and purity.
Chemical Reactions Analysis
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often using reagents such as halides or amines.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., sodium alkoxide), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
This compound has been investigated for its biological activities, particularly in the context of cancer therapy and neuroprotection.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various in vitro assays.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in breast and lung cancer cells .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. Its mechanism involves modulation of signaling pathways associated with neuronal survival and apoptosis.
Research Findings : A recent investigation into neuroprotective agents highlighted the efficacy of pyrrolo[2,3-d]pyrimidines in models of neurodegenerative diseases. The study found that this compound could reduce oxidative stress and promote neuronal survival .
Potential Applications
- Cancer Therapeutics : Given its anticancer properties, this compound may serve as a lead structure for developing new anticancer drugs.
- Neurodegenerative Disease Treatment : Its neuroprotective effects suggest potential applications in treating conditions like Alzheimer's and Parkinson's disease.
- Pharmaceutical Development : The compound can be utilized in drug design efforts targeting specific biological pathways involved in various diseases.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum (ER) stress and apoptosis markers .
Comparison with Similar Compounds
Structural Analogs in the Pyrrolo[2,3-d]pyrimidine Family
The pyrrolo[2,3-d]pyrimidine core is a versatile pharmacophore. Key analogs and their distinguishing features include:
Notes:
- The target compound’s 3-methoxyphenyl group may enhance lipophilicity and membrane permeability compared to halogenated or carboxylic acid-substituted analogs .
- Derivatives with extended chains (e.g., compound 9) show improved enzyme binding due to interactions with folate-binding pockets .
Thieno[2,3-d]pyrimidinone Derivatives
Thienopyrimidinones, which replace the pyrrole ring with a thiophene, exhibit distinct pharmacological profiles:
Key Differences :
- Thienopyrimidinones generally exhibit stronger antimicrobial activity compared to pyrrolo analogs, likely due to enhanced electron-withdrawing effects from the sulfur atom .
- Pyrrolo[2,3-d]pyrimidines (e.g., compound 9) are more commonly associated with folate enzyme inhibition, suggesting divergent structure-activity relationships .
Biological Activity
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one, a compound classified under the pyrrolopyrimidine family, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- CAS Number : 1708268-89-6
- Molecular Formula : C13H13N3O2
- Molecular Weight : 243.26 g/mol
The compound's structure is characterized by a pyrrolopyrimidine core which is known for various pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. In particular, studies have shown that this compound demonstrates notable cytotoxic effects against several cancer cell lines.
Case Studies and Findings
-
Growth Inhibition Studies :
- A study evaluated the compound's growth inhibition across various cancer cell lines. The mean growth inhibition (GI%) was reported to be significant, with values reaching up to 43.9% in certain cases across multiple cell lines .
- Specific cell lines such as lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN) showed promising results with GI% values of 71.8% and 66.02%, respectively .
-
Mechanism of Action :
- The compound is hypothesized to act through dual inhibition mechanisms targeting CDK2 and TRKA pathways, which are crucial in cancer cell proliferation .
- Molecular docking studies have indicated that the compound binds effectively to these targets, suggesting its potential as a lead compound in anticancer drug development .
In Vitro Cytotoxic Effects
Table 1 summarizes the cytotoxicity data against selected cancer cell lines:
Cell Line | GI% | IC50 (µM) |
---|---|---|
HOP-92 | 71.8 | 0.78 |
NCI-H460 | 66.12 | 0.96 |
ACHN | 66.02 | 1.06 |
RFX 393 (Renal) | 84.17 | 11.70 |
Cell Cycle and Apoptosis Investigation
Further investigations into the effects of the compound on the cell cycle revealed significant alterations:
- Treatment with the compound resulted in increased populations of cells in the G0–G1 phase (up to 84.36%) and decreased populations in the S phase compared to control groups .
- These findings suggest that the compound may induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Computational Studies
Computational modeling has been employed to elucidate the binding interactions of the compound with CDK2 and TRKA:
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with pyrrolo[2,3-d]pyrimidine scaffolds. For example:
- Step 1 : Condensation of substituted thiophenes or pyrimidines with amines or esters under anhydrous conditions (e.g., DMF, N-methylmorpholine) .
- Step 2 : Functionalization via alkylation or coupling reactions (e.g., using 2-chloro-4,6-dimethoxy-1,3,5-triazine) to introduce the 3-methoxyphenyl group .
- Key Parameters : Solvent choice (e.g., ethanol, DMF), reaction time (12–48 hrs), and catalysts (e.g., triethylamine) critically affect yields (63–95%) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions and IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For example:
- 1H NMR : Look for methoxy protons (δ 3.7–3.9 ppm) and pyrrolo-pyrimidine aromatic protons (δ 6.8–8.2 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., 241.24 g/mol for analogs) and fragmentation patterns .
Q. What initial biological screening models are appropriate for this compound?
- Methodological Answer : Prioritize in vitro assays for cytotoxicity (e.g., MTT on cancer cell lines) and enzyme inhibition (e.g., kinases). For example:
- Antitumor Activity : Test against HeLa or MCF-7 cells with IC₅₀ calculations .
- Dose-Response : Use concentrations ranging from 1 nM to 100 µM to establish efficacy thresholds .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during the synthesis of analogs?
- Methodological Answer : Regioselectivity challenges arise from the pyrrolo-pyrimidine core’s reactivity. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to direct substitutions .
- Catalytic Control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group introductions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at specific positions .
Q. What computational tools are effective for studying structure-activity relationships (SAR)?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and QSAR modeling to predict bioactivity:
- Target Selection : Prioritize kinases or receptors with known binding pockets (e.g., EGFR, VEGFR) .
- Parameterization : Use Hammett constants for substituent effects or logP values for solubility predictions .
- Validation : Cross-check computational results with experimental IC₅₀ values .
Q. How should contradictory biological activity data be resolved?
- Methodological Answer : Contradictions (e.g., high in vitro vs. low in vivo efficacy) require systematic analysis:
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding .
- Dose Adjustments : Optimize in vivo dosing regimens based on half-life and clearance rates .
- Mechanistic Studies : Use CRISPR-Cas9 gene editing to validate target engagement in disease models .
Q. What strategies mitigate off-target effects in functional studies?
- Methodological Answer :
- Selective Inhibitors : Design isoform-specific analogs by modifying the methoxyphenyl group (e.g., halogenation) .
- Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify unintended interactions .
- Negative Controls : Include structurally similar but inactive analogs (e.g., methylthio vs. benzylthio derivatives) to isolate target effects .
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N3O2/c1-18-9-4-2-3-8(5-9)10-6-14-12-11(10)13(17)16-7-15-12/h2-5,7,10H,6H2,1H3,(H2,14,15,16,17) |
InChI Key |
GZGSYAZQXDUOJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNC3=C2C(=O)NC=N3 |
Origin of Product |
United States |
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